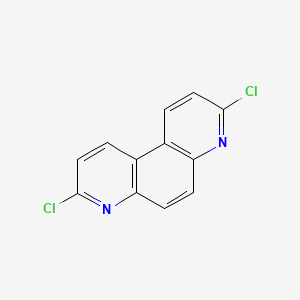

3,8-Dichloro-4,7-phenanthroline

Description

Structure

3D Structure

Properties

CAS No. |

100500-10-5 |

|---|---|

Molecular Formula |

C12H6Cl2N2 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

3,8-dichloro-4,7-phenanthroline |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-5-1-7-8-2-6-12(14)16-10(8)4-3-9(7)15-11/h1-6H |

InChI Key |

RHYOPHSCZQOANB-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 3,8 Dichloro 4,7 Phenanthroline Derivatives

Strategies for Halogenation at the Phenanthroline Core

Halogenation is a critical step in functionalizing the phenanthroline scaffold. The reactivity of the different positions on the ring system dictates the strategies that can be employed. The introduction of chlorine atoms at the 4 and 7 positions typically follows a different pathway than substitution at the 3 and 8 positions.

Preparation of 4,7-Dihalogenated-1,10-phenanthroline Precursors

A common and efficient route to obtaining 4,7-dihalogenated 1,10-phenanthrolines involves the synthesis of 1,10-phenanthroline-4,7-dione intermediates. semanticscholar.orgscribd.com These diones serve as versatile precursors for halogenation.

Formation of Intermediates : Condensation of α-formylacetic esters with 1,2-diaminobenzene. scribd.com

Cyclization : The resulting intermediates are cyclized in a high-boiling solvent like diphenyl ether at elevated temperatures (e.g., 240°C) to yield the 1,10-phenanthroline-4,7-diones. scribd.com

Halogenation : The carbonyl groups at the C4 and C7 positions are then replaced by chlorine atoms. nih.gov This is typically achieved by treating the dione (B5365651) with a chlorinating agent such as phosphoryl chloride (POCl₃) at elevated temperatures, which quantitatively yields the desired 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives. scribd.comnih.gov The use of POCl₃ is often more effective than mixtures of PCl₃/PCl₅. scribd.com

This method is advantageous as it provides high yields for the 4,7-dichloro products, often ranging from 68% to 93%. nih.gov The solubility of the final halogenated products can be significantly improved by introducing alkyl or aryl groups at the 3 and 8 positions prior to the dione formation. scribd.com

| Precursor (R group in α-formylacetic ester) | Intermediate | Final 1,10-phenanthroline-4,7-dione |

| Phenyl | 2a | 4a (71% yield) |

| 4-tBu-C₆H₄ | 2b | 4b (61% yield) |

| Ethyl | 2c | 4c (38% yield) |

| n-Butyl | 2d | 4d (69% yield) |

| n-Hexyl | 2e | 4e (56% yield) |

| Data sourced from Schmittel, M., & Ammon, H. (1998). scribd.com |

Introduction of Halogen Substituents at the 3 and 8 Positions

The introduction of halogens at the 3 and 8 positions of the phenanthroline ring is less straightforward than at the 4 and 7 positions. These positions are more akin to the beta-position of a pyridine (B92270) ring and are generally targeted through electrophilic aromatic substitution on a pre-formed phenanthroline core. However, the specifics of direct chlorination at these positions to produce the 3,8-dichloro isomer require controlled conditions to ensure regioselectivity. The presence of existing substituents can direct the halogenation to these sites. A concise synthetic protocol for creating aryl-functionalized phenanthrolines, such as 3,8-diphenyl-1,10-phenanthroline, has been developed via direct arylation, demonstrating that the 3 and 8 positions are accessible for substitution. rsc.org

Classical and Modern Synthetic Routes to Phenanthroline Scaffolds

The fundamental phenanthroline ring system can be constructed through several named reactions, some of which have been used for over a century, as well as through more modern, multi-step condensation procedures.

Skraup and Friedlander Transformations in Phenanthroline Synthesis

The Skraup and Friedlander syntheses are two of the most established methods for creating quinoline (B57606) and phenanthroline ring systems. nih.gov

Skraup Synthesis : This reaction involves the condensation of an aromatic amine with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. iipseries.orgwordpress.com To synthesize 1,10-phenanthroline (B135089), 8-aminoquinoline (B160924) can be used as the starting aromatic amine. iipseries.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, which then reacts with the amine. wordpress.com While powerful, the reaction conditions are often harsh. Modified, "greener" Skraup reactions have been developed using microwave irradiation and water as a solvent to produce phenanthrolines from nitroanilines and glycerol. rsc.orgrsc.org

Friedlander Synthesis : This method provides a versatile route to phenanthrolines through the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), followed by cyclodehydration. acs.orgresearchgate.net For instance, 8-amino-7-quinolinecarbaldehyde is an excellent starting material that can be condensed with various enolizable ketones to directly afford phenanthroline derivatives. acs.orgacs.org This approach is particularly valuable for preparing chiral and alkyl-substituted phenanthrolines. acs.orgnih.gov

Condensation Reactions Involving Meldrum's Acid and Ortho-Phenylenediamines

A more modern and highly effective route for synthesizing 4,7-dichloro-1,10-phenanthroline derivatives utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). nih.gov This approach is noted for its high yields and scalability. nih.gov

The synthesis is a three-step process:

Condensation : Meldrum's acid is first condensed with an orthoester (like trimethyl orthoformate).

Addition : The resulting intermediate undergoes a double nucleophilic addition with an ortho-phenylenediamine derivative.

Cyclization and Chlorination : The product from the previous step undergoes thermal cyclization and decarboxylation, which is then followed by treatment with refluxing phosphoryl chloride to yield the final 4,7-dichloro-1,10-phenanthroline. nih.gov

This method avoids the harsh conditions of the Skraup synthesis and provides a more direct route to the key 4,7-dichloro precursors needed for more complex derivatives. nih.gov

| Synthetic Route | Starting Materials | Conditions | Key Features |

| Skraup Synthesis | Aromatic amine, glycerol, H₂SO₄, oxidizing agent | Harsh, high temperature | Classical, one-pot reaction for the core scaffold. iipseries.orgwordpress.com |

| Friedlander Synthesis | o-Aminoaryl aldehyde/ketone, compound with active methylene (B1212753) group | Base or acid catalysis | Versatile for substituted phenanthrolines. acs.orgacs.orgnih.gov |

| Meldrum's Acid Condensation | Meldrum's acid, orthoester, o-phenylenediamine | Multi-step, milder conditions | Modern, high-yield route to 4,7-dichloro precursors. nih.gov |

Targeted Synthesis of Specific 3,8-Dichloro-4,7-phenanthroline Isomers

The targeted synthesis of the specific isomer this compound is a challenging endeavor that requires a combination of the strategies outlined above. A plausible synthetic pathway would involve a multi-stage process where the phenanthroline core is first constructed and then subjected to sequential, regioselective halogenation reactions.

A likely synthetic strategy would be:

Construct the Phenanthroline Core : A suitable phenanthroline derivative is synthesized using a method like the Meldrum's acid condensation with a substituted ortho-phenylenediamine to build a 3,8-disubstituted-1,10-phenanthroline-4,7-dione. scribd.com Alternatively, a Friedlander synthesis could be employed with specifically chosen precursors. acs.org

Chlorinate at the 4 and 7 Positions : The resulting dione is treated with phosphoryl chloride (POCl₃) to yield the 4,7-dichloro-1,10-phenanthroline derivative. scribd.comnih.gov

Chlorinate at the 3 and 8 Positions : The final and most challenging step would be the selective introduction of chlorine at the 3 and 8 positions of the 4,7-dichloro-1,10-phenanthroline scaffold. This would likely proceed via an electrophilic aromatic substitution reaction. The specific reagents and conditions (e.g., catalyst, temperature, solvent) would need to be carefully optimized to favor substitution at these positions and overcome the deactivating effect of the existing chloro-substituents and the pyridine-like nitrogen atoms.

This step-wise approach allows for the controlled introduction of substituents, ultimately leading to the desired this compound isomer.

Chemical Transformations for Dichloro-Substituted Phenanthroline Derivatization

The chlorine atoms at the 4 and 7 positions of the 1,10-phenanthroline skeleton are reactive sites, making 3,8-disubstituted-4,7-dichloro-1,10-phenanthrolines valuable intermediates for further functionalization. nih.govsemanticscholar.org These compounds readily undergo reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. semanticscholar.orgscribd.com

Nucleophilic Aromatic Substitution:

The dichloro derivatives can be reacted with various nucleophiles to replace the chlorine atoms. For instance, microwave-assisted nucleophilic aromatic substitution with a 10-fold excess of pyrrolidine (B122466) has been successfully used to synthesize 4,7-dipyrrolidinyl-1,10-phenanthrolines. nih.gov This reaction proceeds by heating the mixture in a sealed vial at 130 °C. nih.gov Similarly, reactions with secondary amines like morpholine (B109124) have been shown to proceed nearly quantitatively. scribd.com The introduction of these nitrogen-based substituents increases the electron density on the nitrogen atoms within the phenanthroline core. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Precursor | Nucleophile | Conditions | Product |

|---|---|---|---|

| 4,7-dichloro-1,10-phenanthroline derivative | Pyrrolidine (10-fold excess) | Microwave, 130 °C, sealed vial | 4,7-dipyrrolidinyl-1,10-phenanthroline derivative |

Palladium-Catalyzed Cross-Coupling Reactions:

The halogenated positions also serve as handles for transition-metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. semanticscholar.orgscribd.com In one example, a 4,7-dichloro-phenanthroline derivative was treated with an excess of phenylacetylene (B144264) in the presence of catalytic amounts of PdCl₂(PPh₃)₂ and CuI to afford the corresponding bis(alkynyl)ated phenanthroline in 86% yield. scribd.com These coupling reactions are instrumental in constructing more complex molecular architectures, including macrocyclic oligophenanthrolines. semanticscholar.org

Table 2: Example of a Sonogashira Coupling Reaction

| Precursor | Reagent | Catalyst | Product | Yield |

|---|

Other Transformations:

Partial or selective hydrolysis of the dichloro derivatives can also be achieved. For example, 7-chloro-4-hydroxy-1,10-phenanthroline has been synthesized via a selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline. researchgate.net Furthermore, transhalogenation reactions can be employed to exchange the chlorine atoms for other halogens. The preparation of 4,7-dibromo-1,10-phenanthroline (B179087) from its dichloro analog is one such example. researchgate.net

These chemical transformations highlight the utility of this compound derivatives as versatile precursors for creating a diverse library of functionalized phenanthroline-based molecules for various applications in chemistry. nih.govsemanticscholar.org

Coordination Chemistry of 3,8 Dichloro 4,7 Phenanthroline and Its Derivatives

Ligand Design Principles and Chelation Properties

The design of ligands based on the 1,10-phenanthroline (B135089) framework is a cornerstone of modern coordination chemistry. The rigid, planar structure and pre-organized nitrogen donor atoms make it an excellent chelating agent.

Bidentate Nitrogen Ligand Characteristics

1,10-phenanthroline and its derivatives are classic examples of bidentate N,N'-heterocyclic ligands. The two nitrogen atoms are ideally positioned to coordinate with a single metal center, forming a stable five-membered chelate ring. wikipedia.orgrug.nl This chelation effect results in thermodynamically stable metal complexes compared to those formed with analogous monodentate ligands. The rigid planarity of the phenanthroline system facilitates electron delocalization across the molecule, which can be tuned by the introduction of various substituents. wikipedia.org This electronic structure is crucial for the photophysical and redox properties of the resulting metal complexes. wikipedia.org

Electronic and Steric Influence of Dichloro Substituents on Coordination

The introduction of substituents onto the phenanthroline backbone is a primary strategy for tuning the ligand's properties. In 3,8-dichloro-4,7-phenanthroline, the chlorine atoms have a profound impact.

Electronic Effects: Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect). The presence of four chlorine atoms significantly reduces the electron density on the aromatic rings and, consequently, on the nitrogen donor atoms. This decreased basicity of the nitrogen atoms generally leads to weaker sigma-donation to the metal center. This effect can influence the stability and the redox potential of the metal complexes formed. For instance, in related substituted phenanthrolines, electron-withdrawing groups have been shown to alter the energy of metal-to-ligand charge transfer (MLCT) bands. wikipedia.org

Steric Effects: Substituents on the phenanthroline ring can also exert steric hindrance. While the chloro groups at the 4 and 7 positions are relatively distant from the coordination site, the chloro groups at the 3 and 8 positions are adjacent to the nitrogen donors. This proximity can create steric crowding around the metal center, potentially influencing the coordination geometry and the lability of the resulting complexes. Bulky substituents at positions flanking the nitrogen atoms (e.g., the 2 and 9 positions) are known to favor lower coordination numbers, such as tetrahedral or trigonal geometries, and can inhibit the formation of tris-chelated octahedral complexes like [M(phen)₃]²⁺. wikipedia.org The steric bulk of the 3,8-dichloro substituents would be expected to have a similar, though perhaps less pronounced, effect compared to substituents at the 2,9-positions.

| Property | Description | Reference |

|---|---|---|

| Coordination Mode | Bidentate N,N'-chelation | wikipedia.orgrug.nl |

| Electronic Effect of Substituents | Strongly electron-withdrawing (inductive effect from four Cl atoms), reducing the basicity of N donors. | wikipedia.org |

| Steric Effect of Substituents | Moderate steric hindrance from chloro groups at positions 3 and 8, adjacent to the N donors. | wikipedia.org |

| Expected Impact on Complex Stability | Reduced stability due to weaker sigma-donation, though this can be offset by other factors like back-bonding. | wikipedia.org |

Formation and Stability of Metal Complexes

Phenanthroline ligands are known to form stable complexes with a vast range of metal ions across the periodic table.

Complexation with Transition Metal Ions (e.g., Fe, Pd, Cu, Ni, Ru, Os, Re, Cd)

1,10-phenanthroline readily forms complexes with transition metals. A well-known example is the tris(phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, known as ferroin, which is used as a redox indicator. wikipedia.org Other common complexes include those with Ni(II), Cu(I)/Cu(II), and Ru(II). wikipedia.orglibretexts.org For instance, copper(I) typically forms complexes of the type [Cu(phen)₂]⁺, which are often luminescent. wikipedia.org Ruthenium(II) forms a variety of complexes, such as [Ru(phen)₃]²⁺ and cis-[Ru(phen)₂Cl₂], which have been extensively studied for their photochemical properties and interactions with DNA. libretexts.org

The presence of the four chloro substituents on this compound would be expected to modify these interactions. The reduced electron density on the nitrogen atoms could affect the stability constants of the complexes. For metals capable of π-back-bonding, the electron-withdrawing nature of the ligand can strengthen this interaction, which may partially compensate for the weaker sigma-donation. The steric hindrance from the 3,8-chloro groups might also favor the formation of bis-chelated complexes, such as [M(3,8-Cl₂-4,7-Cl₂-phen)₂X₂], over tris-chelated ones.

| Complex | Metal Ion | Notable Feature | Reference |

|---|---|---|---|

| [Fe(phen)₃]²⁺ (Ferroin) | Fe(II) | Deep red color, used as a redox indicator. | wikipedia.org |

| [Ni(phen)₃]²⁺ | Ni(II) | Pink complex, has been resolved into its Δ and Λ isomers. | wikipedia.org |

| [Cu(phen)₂]⁺ | Cu(I) | Luminescent properties. | wikipedia.org |

| cis-[Ru(phen)₂Cl₂] | Ru(II) | In aqueous solution, hydrolyzes and binds covalently to DNA. | libretexts.org |

| PtCl₂(phen) | Pt(II) | A square planar complex. | wikipedia.org |

Interactions with f-Block Elements (Lanthanides and Actinides)

Phenanthroline-based ligands are also crucial in the coordination chemistry of f-block elements. Specifically designed phenanthroline derivatives have been developed as highly effective extractants for the separation of actinides from lanthanides in nuclear waste reprocessing. acs.orgnih.gov Amides of 1,10-phenanthroline-2,9-dicarboxylic acid, for example, are potent tetradentate ligands that form strong complexes with large cations like lanthanides and actinides in highly acidic conditions. nih.gov

The coordination of this compound with lanthanide (Ln) and actinide (An) ions would likely involve the formation of complexes where the metal ion is also coordinated to other ligands, such as nitrates or water molecules, to satisfy its higher coordination number (typically 8-10). The electronic properties of the dichloro-substituted ligand would be critical. The reduced basicity might lead to weaker complexes compared to alkyl-substituted phenanthrolines, but the "hard" nature of the nitrogen donors would still be suitable for coordinating with the "hard" f-block metal ions. In the context of solvent extraction, the lipophilicity imparted by the chlorine atoms could enhance the solubility of the metal complexes in the organic phase. Studies on 4,7-oxygenated 1,10-phenanthroline-2,9-diamides have shown they readily form complexes with lanthanide nitrates. rsc.org

Structural Elucidation of Coordination Compounds

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic complexes. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be employed. Other spectroscopic methods, including UV-Visible, infrared (IR), and luminescence spectroscopy, provide valuable information about the electronic structure and the nature of the ligand-metal bonding.

The coordination geometry adopted by a metal ion with this compound would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries for transition metals include tetrahedral (e.g., for d¹⁰ ions like Cu(I)) and octahedral (e.g., for d⁶ ions like Fe(II) and Ru(II)). wikipedia.orglibretexts.org For f-block elements, higher coordination numbers and more complex geometries, such as tricapped trigonal prismatic or capped square antiprismatic, are expected.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)There is no available research on the use of this compound as a building block in supramolecular assemblies or metal-organic frameworks.

Due to this lack of specific information, it is not feasible to generate the requested scientific article. Further primary research would be required to elucidate the coordination chemistry and physical properties of this compound and its derivatives.

Computational and Theoretical Investigations of 3,8 Dichloro 4,7 Phenanthroline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics of 3,8-dichloro-4,7-phenanthroline. These calculations allow for a detailed understanding of the molecule's structure and behavior at the atomic level.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For substituted phenanthroline systems, the nature and position of the substituents significantly influence the energies of the frontier orbitals. In the case of this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 4,7-phenanthroline. This effect is primarily due to the inductive effect of the chlorine atoms.

Table 1: Representative Frontier Orbital Energies (Calculated) for Substituted Phenanthroline Systems

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,10-Phenanthroline (B135089) | -6.2 | -1.5 | 4.7 |

| 3,8-Dibromo-1,10-phenanthroline (B9566) | -6.5 | -2.0 | 4.5 |

| This compound (Estimated) | -6.4 | -1.9 | 4.5 |

| 4,7-Phenanthroline | -6.1 | -1.6 | 4.5 |

Note: The values for 1,10-Phenanthroline and 3,8-Dibromo-1,10-phenanthroline are representative values from computational studies on similar systems. The values for this compound are estimated based on these trends. Actual values may vary.

The HOMO is typically distributed over the π-system of the phenanthroline core, while the LUMO is also a π*-antibonding orbital. The introduction of chlorine atoms at the 3 and 8 positions is anticipated to lead to some localization of the molecular orbitals, influencing the molecule's interaction with other species.

Prediction of Electronic Structure and Reactivity

DFT calculations provide a detailed picture of the electronic structure of this compound, which in turn allows for the prediction of its reactivity. The distribution of electron density, electrostatic potential, and the energies of molecular orbitals are key descriptors of reactivity.

The presence of two nitrogen atoms in the phenanthroline ring system makes it an excellent chelating ligand for various metal ions. The electronic structure of the this compound ligand will dictate the nature of the coordination bond with a metal center. The electron-withdrawing chlorine substituents are expected to decrease the electron density on the nitrogen atoms, which could potentially weaken the σ-donating ability of the ligand compared to unsubstituted phenanthrolines.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and softness, can quantify the reactivity of the molecule. A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity. The estimated gap for this compound suggests it is a relatively stable molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for systems involving solely this compound were not found in the provided search results, the methodology is highly applicable to understanding its behavior in various environments, particularly when complexed with metal ions or interacting with biological macromolecules.

For instance, MD simulations have been successfully employed to investigate the interaction of platinum(II)-phenanthroline complexes with peptides. nih.gov These simulations can reveal details about the binding modes, conformational changes, and the role of various intermolecular forces such as hydrogen bonding and hydrophobic interactions. nih.gov

In a hypothetical MD simulation of a metal complex of this compound, one could investigate:

The stability of the metal complex in solution.

The dynamics of the ligand around the metal center.

The interaction of the complex with solvent molecules.

The binding affinity and mechanism of interaction with a biological target, such as DNA or a protein.

These simulations would provide valuable insights into the dynamic behavior of the system that are not accessible through static quantum chemical calculations.

Theoretical Insights into Coordination Mechanisms and Ligand-Metal Interactions

Theoretical studies are instrumental in understanding the intricate details of how this compound interacts with metal ions. The coordination of the two nitrogen atoms of the phenanthroline core to a metal center forms a stable five-membered chelate ring.

The electronic properties of the this compound ligand, as influenced by the chloro substituents, play a crucial role in the nature of the ligand-metal bond. The interaction typically involves σ-donation from the nitrogen lone pairs to the metal d-orbitals and, in some cases, π-back-donation from the metal d-orbitals to the π*-orbitals of the phenanthroline ligand. The electron-withdrawing nature of the chlorine atoms in this compound would likely enhance the π-acceptor character of the ligand.

Computational studies on related substituted phenanthroline complexes have provided valuable insights. For example, studies on 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) complexes with copper(I) have revealed the possibility of highly dissymmetric coordination, where the two metal-nitrogen bond distances are significantly different. rsc.org This highlights the subtle interplay of steric and electronic effects that can influence the coordination geometry.

DFT calculations can be used to model the coordination of this compound to various metal ions, allowing for the prediction of:

The preferred coordination geometry (e.g., octahedral, tetrahedral).

The strength of the ligand-metal bond.

The electronic structure of the resulting metal complex, including the d-orbital splitting and magnetic properties.

The influence of the chloro substituents on the spectroscopic and electrochemical properties of the complex.

These theoretical insights are vital for the rational design of novel metal complexes with tailored properties for applications in areas such as catalysis, light-emitting devices, and medicinal chemistry.

Advanced Research Applications of 3,8 Dichloro 4,7 Phenanthroline Derivatives

Catalysis

The rigid, planar structure and strong chelating ability of the phenanthroline core make its derivatives, including dichlorinated variants, highly effective ligands in transition metal catalysis. The electronic-withdrawing nature of the chlorine atoms can influence the electron density at the metal center, thereby modulating the reactivity and stability of the catalyst.

Homogeneous Catalysis with Metal-Phenanthroline Complexes

Metal complexes featuring phenanthroline-based ligands are pivotal in homogeneous catalysis. The 1,10-phenanthroline (B135089) scaffold is a ubiquitous motif used with various transition metals, including Ruthenium(II), Iron(II)/(III), and Rhenium(I), to create highly active and selective catalysts. nih.govnih.gov The two nitrogen donors of the phenanthroline ligand bind strongly to a metal center, forming a stable complex that can still undergo the necessary electronic and coordination changes required for a catalytic cycle. libretexts.org

Iron(III) complexes with phenanthroline ligands, for example, are synthesized by combining the ligand with an iron salt like Iron(III) chloride, often in an acidic medium. nih.gov These complexes can act as effective catalysts in various organic transformations. Similarly, Ruthenium(II) complexes with substituted phenanthroline ligands are central to the development of photocatalysis, where the ligand's structure directly impacts the complex's emission properties and photocatalytic efficiency. rsc.org Modifications to the phenanthroline ring, such as the introduction of chloro groups, are a key strategy for tuning the catalyst's redox potential and stability, making them suitable for specific applications.

Role in Specific Organic Transformations (e.g., Cross-Coupling, Cycloaddition)

Dihalogenated phenanthroline derivatives are valuable precursors for catalysts used in important carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: Research has demonstrated the successful use of 3,8-dibromo-1,10-phenanthroline (B9566), a close structural analog of 3,8-dichloro-4,7-phenanthroline, in Suzuki-Miyaura cross-coupling reactions. This method was employed to efficiently couple the dibromophenanthroline with a bifunctional diethynylbenzene derivative. rsc.orgrsc.org A key advantage of the Suzuki-Miyaura route in this context is its ability to prevent the polymerization that plagues similar reactions under Sonogashira coupling conditions. rsc.org The controlled, non-polymeric coupling highlights the utility of these halogenated phenanthrolines as building blocks for complex molecular architectures.

| Reactant A | Reactant B | Product | Yield | Reference |

|---|---|---|---|---|

| 3,8-Dibromo-1,10-phenanthroline | 3,5-Diethynylheptyloxybenzene | 3,8-Bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline | 74% | rsc.org |

Cycloaddition Reactions: Iron(III)-phenanthroline complexes have been shown to be effective catalysts for cycloaddition reactions. By facilitating the single-electron oxidation of electron-rich alkenes, these complexes generate electrophilic alkene radical cations. acs.org These reactive intermediates can then undergo efficient radical cation [2+1] cycloadditions with diazo compounds to form tri- and tetra-substituted cyclopropanes. acs.org The methodology has also been successfully extended to [3+2] cycloaddition reactions, demonstrating the versatility of iron-phenanthroline systems in promoting these important transformations. acs.org

Advanced Materials Science

The inherent photophysical properties and rigid structure of the phenanthroline core make its derivatives, including this compound, excellent candidates for the development of advanced materials with tailored optical and electronic properties.

Luminescent Materials and Tunable Fluorophores

The 1,10-phenanthroline scaffold is a common building block for luminescent materials, particularly when complexed with transition metals like Rhenium(I) and Ruthenium(II). nih.govrsc.orgacs.org These complexes often exhibit strong phosphorescence, typically arising from metal-to-ligand charge-transfer (MLCT) excited states. acs.org The emission properties—such as color, quantum yield, and lifetime—can be systematically tuned by modifying the phenanthroline ligand. acs.org

Introducing substituents like chloro, methyl, or phenyl groups alters the electronic structure and energy levels of the ligand's orbitals. For instance, a series of Rhenium(I) complexes with acetylamino- and trifluoroacetylamino-containing phenanthroline ligands demonstrated significant changes in their UV-vis absorption and emission spectra upon interaction with various anions. rsc.org This tunability is crucial for creating sensors and probes. Similarly, Ruthenium(II) complexes with phosphonate-substituted phenanthrolines show emission maxima that are strongly affected by the substitution pattern, with wavelengths reaching into the far-red region (697 nm). rsc.org

Components in Optoelectronic Devices (e.g., Light-Emitting Electrochemical Cells, Solar Cells)

Phenanthroline derivatives are widely investigated for their application in optoelectronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org Their derivatives can function as electron-transporting materials, host materials for phosphorescent emitters, or as the primary light-emitting material itself. nih.govrsc.org The high thermal stability and film-forming capabilities of phenanthroline-based compounds make them robust components for device fabrication. google.com

In one study, a novel blue-emitting material based on a 1,10-phenanthroline derivative was synthesized and incorporated into an OLED. nih.gov The resulting device demonstrated promising performance characteristics, highlighting the potential of this class of materials for creating efficient and color-pure displays.

| Device Parameter | Value | Reference |

|---|---|---|

| Emitter | 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govCurrent time information in Bangalore, IN.phenanthroline | nih.gov |

| Max. Luminous Efficiency | 1.45 cd/A | nih.gov |

| Max. Power Efficiency | 1.52 lm/W | nih.gov |

| Max. External Quantum Efficiency (EQE) | 0.99% | nih.gov |

| CIE Coordinates (x,y) | (0.16, 0.14) | nih.gov |

Furthermore, the strong light-absorbing properties of metal-phenanthroline complexes make them suitable as photosensitizers, a key component in dye-sensitized solar cells. google.com

Development of Functional Polymeric and Liquid-Crystalline Materials

The rigid and planar geometry of the phenanthroline unit makes it an excellent building block for creating highly ordered macromolecular structures like functional polymers and liquid crystals.

Functional Polymers: Dihalogenated phenanthrolines serve as key monomers in polymerization reactions. For example, the polymerization of 5,6-dibromo-1,10-phenanthroline (B1631560) using a Nickel catalyst produces poly(1,10-phenanthroline-5,6-diyl)s. rsc.org These polymers adopt a helical conformation where the phenanthroline units are densely stacked, creating a unique, highly ordered structure. rsc.org Additionally, phenanthroline derivatives can be incorporated into polyamides via methods like Sonogashira–Hagihara coupling polymerization, expanding the range of functional polymers accessible from this scaffold. youtube.comyoutube.com

Liquid-Crystalline Materials: The first synthesis of liquid-crystalline phenanthrolines has been reported, opening the door to a new class of materials. rsc.org Liquid Crystal Polymers (LCPs) are a class of materials that combine the properties of polymers with the ordered phases of liquid crystals. wikipedia.org By incorporating rigid mesogenic units like the phenanthroline core into a polymer backbone, it is possible to create materials that exhibit spontaneous long-range orientational order. mdpi.com These materials can form various mesophases (e.g., nematic, smectic) and are of interest for applications requiring anisotropic properties. wikipedia.orgnih.gov

Separation Science and Nuclear Fuel Cycle Research

Selective Extraction and Separation of f-Elements from Aqueous Solutions

No specific data or research findings are available regarding the use of this compound derivatives for this purpose.

Design of Ligands for Actinide/Lanthanide Partitioning

There is no available information on the design and synthesis of specific ligands derived from this compound for actinide/lanthanide partitioning.

Advanced Analytical Characterization of 3,8 Dichloro 4,7 Phenanthroline and Its Synthetic Products

Spectroscopic Analysis

Comprehensive spectroscopic data, which is crucial for the structural elucidation and characterization of a chemical compound, is not present for 3,8-Dichloro-4,7-phenanthroline in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N CP/MAS NMR)

No published studies containing ¹H, ¹³C, or specialized solid-state ¹⁵N CP/MAS NMR spectral data for this compound were found. This information is fundamental for confirming the precise arrangement of atoms within the molecule.

Mass Spectrometry Techniques (MS, HRMS, GC-MS)

Detailed mass spectrometry analyses, including high-resolution mass spectrometry (HRMS) for exact mass determination or Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, have not been published for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

There is no available data on the electronic absorption (UV-Vis) or fluorescence properties of this compound. These techniques are used to understand the electronic transitions and potential luminescent characteristics of a molecule.

Vibrational Spectroscopy (IR, Raman)

Similarly, no infrared (IR) or Raman spectra for this compound have been documented in the searched scientific literature. These analyses would typically provide information about the vibrational modes of the chemical bonds within the molecule.

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Potential Determination

No studies involving the use of cyclic voltammetry to determine the redox potentials of this compound were identified. This analysis is essential for assessing the compound's electron-donating or -accepting capabilities.

Q & A

Q. Advanced

- X-ray crystallography : Resolves halogen bonding (C-Cl···O, 3.1–3.3 Å) and π-π stacking in AIE-active Ru complexes .

- Dynamic Light Scattering (DLS) : Quantifies aggregation sizes (50–200 nm) in aqueous AIE systems .

- EPR/UV-Vis : Detects ligand-centered (LC) and charge-transfer (MLCT/LMCT) transitions in metal complexes.

- AFM/SEM : Visualizes solid-state morphology and nanoaggregate formation .

How can researchers resolve contradictions in reaction yields during derivatization of dichloro-phenanthroline intermediates?

Advanced

Yield discrepancies often arise from incomplete activation of carboxylic acid groups. Pre-activation with HATU/DMAP in dry DMF improves amide coupling efficiency (85–92% yield). For amino-substituted derivatives, use excess NH₃ in THF at 0°C to prevent dihydroquinoline byproducts. Monitor intermediates via LC-MS to identify side reactions early .

What role does dichloro-phenanthroline play in AIE-active probes for bioimaging?

Advanced

The 3,8-Cl substituents promote restricted intramolecular rotation (RIR) in aqueous media, enhancing aggregation-induced emission (AIE). In Ru(II) complexes, AIE at 620 nm (λem) enables nucleolar rRNA imaging with low background noise. The probe’s selectivity for rRNA arises from C-Cl···O halogen bonding with ribose-phosphate backbones, confirmed via competitive staining assays .

How do halogen bonding interactions affect supramolecular assembly in solid-state structures?

Advanced

C-Cl···O interactions (2.9–3.3 Å) stabilize 3D frameworks in crystalline Ru complexes, reducing non-radiative decay. In AIE systems, these bonds align phenanthroline planes into J-aggregates, enhancing quantum yield (Φ = 0.42 in PEG matrix). Computational DFT studies (B3LYP/6-31G*) show halogen bonding contributes 8–12 kcal/mol stabilization energy .

What are common side reactions during dichloro-phenanthroline synthesis and how to mitigate them?

Q. Basic

- Dehalogenation : Occurs under prolonged heating (>100°C). Mitigate by maintaining reaction temps ≤80°C and using inert atmospheres .

- Esterification : Competing with amide formation. Use excess amine nucleophiles (4 eq.) and avoid protic solvents .

How to evaluate dichloro-phenanthroline's binding with nucleic acids using computational methods?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to rRNA (PDB: 4V6U) with C-Cl···O interactions weighted at 1.5 kcal/mol.

- MD simulations (AMBER) : Analyze stability of probe-rRNA complexes over 100 ns trajectories.

- QM/MM : Calculate charge transfer efficiency at the binding site using DFT (M06-2X/def2-TZVP) .

What strategies improve photostability and quantum yield in luminescent dichloro-phenanthroline complexes?

Q. Advanced

- Ligand design : Introduce electron-donating groups (e.g., -NH₂) at non-coordinating positions to balance MLCT/LC transitions.

- Matrix encapsulation : Embed complexes in PMMA or silica nanoparticles to reduce oxygen quenching.

- Heavy atom effect : Replace Ru with Os(II) to enhance spin-orbit coupling, increasing Φ by 30–40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.